![molecular formula C18H19NO B3482055 N-(diphenylmethyl)cyclobutanecarboxamide](/img/structure/B3482055.png)
N-(diphenylmethyl)cyclobutanecarboxamide
Overview
Description
N-(diphenylmethyl)cyclobutanecarboxamide, also known as DPMC, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in neuroscience research. DPMC is a derivative of the antipsychotic drug, fluspirilene, and has been shown to have a unique mechanism of action that makes it a promising tool for studying the brain.
Mechanism of Action
N-(diphenylmethyl)cyclobutanecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the same site on the receptor as the neurotransmitter glutamate. By blocking the activity of the NMDA receptor, N-(diphenylmethyl)cyclobutanecarboxamide can reduce the strength of synaptic connections in the brain, which has been shown to have a number of physiological and behavioral effects.
Biochemical and Physiological Effects
Studies have shown that N-(diphenylmethyl)cyclobutanecarboxamide can reduce the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in neurons, indicating a decrease in synaptic strength. This reduction in synaptic strength has been linked to a number of physiological and behavioral effects, including decreased locomotor activity, reduced anxiety-like behavior, and impaired learning and memory.
Advantages and Limitations for Lab Experiments
One major advantage of using N-(diphenylmethyl)cyclobutanecarboxamide in lab experiments is its specificity for the NMDA receptor. Unlike other compounds that target multiple receptors, N-(diphenylmethyl)cyclobutanecarboxamide allows researchers to selectively manipulate the activity of the NMDA receptor without affecting other neurotransmitter systems. However, one limitation of using N-(diphenylmethyl)cyclobutanecarboxamide is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are a number of potential future directions for research on N-(diphenylmethyl)cyclobutanecarboxamide. One area of interest is the use of N-(diphenylmethyl)cyclobutanecarboxamide as a tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders, such as schizophrenia and depression. Additionally, there is potential for the development of new compounds based on the structure of N-(diphenylmethyl)cyclobutanecarboxamide that may have improved potency and selectivity for the NMDA receptor. Finally, further research is needed to fully understand the physiological and behavioral effects of N-(diphenylmethyl)cyclobutanecarboxamide and its potential applications in the field of neuroscience.
Scientific Research Applications
N-(diphenylmethyl)cyclobutanecarboxamide has been used extensively in neuroscience research due to its ability to selectively block the activity of a specific type of ion channel in the brain called the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in the regulation of synaptic plasticity, which is the ability of neurons to change their connections in response to experience.
properties
IUPAC Name |
N-benzhydrylcyclobutanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(16-12-7-13-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOYVVCJAAHPET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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